5-Aminomethyl-4,5-dihydro-isoxazol-3-ol
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Overview
Description
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol typically involves the cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction leads to the formation of 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which can be further oxidized to yield the desired compound .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties .
Scientific Research Applications
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminomethyl-4,5-dihydro-isoxazol-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Aminomethyl-4,5-dihydro-isoxazol-3-ol can be compared with other similar compounds in the isoxazole family:
Properties
Molecular Formula |
C4H8N2O2 |
---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(5S)-5-(aminomethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
ZHCZZTNIHDWRNS-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](ONC1=O)CN |
Canonical SMILES |
C1C(ONC1=O)CN |
Origin of Product |
United States |
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